5-Chlorothiophen-3-amine hydrochloride

説明

Molecular Architecture and Crystallographic Analysis

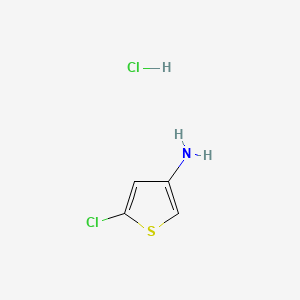

The molecular architecture of 5-chlorothiophen-3-amine hydrochloride exhibits distinctive structural features characteristic of halogenated heterocyclic systems. The compound possesses the molecular formula C4H4ClNS·HCl with a molecular weight of 170.06 g/mol. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-chloro-3-thienylamine hydrochloride, reflecting the positional specificity of the substituents on the thiophene ring framework.

The structural identity is confirmed through comprehensive spectroscopic identifiers, including the InChI code 1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H and the corresponding InChI key PANGNYJHBNJBFY-UHFFFAOYSA-N. The SMILES notation C1=C(SC=C1N)Cl provides a concise representation of the molecular connectivity, illustrating the five-membered thiophene ring with chlorine at position 5 and the amino group at position 3.

Crystallographic analysis of related thiophene derivatives provides valuable insights into the structural parameters of this compound. Studies of similar compounds reveal that thiophene rings typically exhibit planar geometries with characteristic bond lengths and angles. The carbon-sulfur bonds in thiophene systems generally range from 1.694 to 1.730 Å, while carbon-carbon bonds within the aromatic system typically measure between 1.347 and 1.446 Å.

The incorporation of chlorine at the 5-position introduces significant electronic effects that influence the overall molecular geometry. Crystallographic investigations of 5-chlorothiophene derivatives demonstrate that the chlorine substitution typically results in C-Cl bond lengths of approximately 1.75-1.85 Å. The electron-withdrawing nature of chlorine affects the electron density distribution throughout the thiophene ring, creating distinct regions of electron deficiency that influence intermolecular interactions.

The amino group at position 3 contributes additional structural complexity through its capacity for hydrogen bonding interactions. Crystallographic studies of amino-substituted thiophenes reveal that the nitrogen atom typically exhibits sp3 hybridization, with N-H bond lengths ranging from 0.86 to 0.89 Å. The amino group can adopt various conformations relative to the thiophene plane, influencing the overall molecular dipole moment and crystal packing arrangements.

Crystal packing analysis of related compounds indicates that this compound likely forms extensive hydrogen bonding networks in the solid state. The presence of both the amino group and the hydrochloride salt form creates multiple sites for hydrogen bond formation, leading to robust supramolecular architectures. These interactions typically manifest as N-H···Cl hydrogen bonds between the protonated amino group and chloride anions, with typical D···A distances ranging from 2.8 to 3.2 Å.

Electronic Configuration and Bonding Patterns

The electronic configuration of this compound reflects the complex interplay between the electron-donating amino group and the electron-withdrawing chlorine substituent on the thiophene ring system. This electronic distribution profoundly influences the chemical reactivity, spectroscopic properties, and intermolecular interactions of the compound. The thiophene ring serves as the central aromatic framework, providing a delocalized π-electron system that facilitates electronic communication between the substituents.

The chlorine atom at position 5 exerts a strong electron-withdrawing effect through both inductive and mesomeric mechanisms. The high electronegativity of chlorine (3.16 on the Pauling scale) creates a significant dipole moment across the C-Cl bond, with the carbon atom bearing a partial positive charge. This electronic polarization extends throughout the conjugated system, affecting the electron density at all ring positions. Computational studies of similar chlorothiophene derivatives indicate that the chlorine substitution reduces the electron density at the 2- and 4-positions while slightly increasing it at the 3-position due to mesomeric effects.

The amino group at position 3 provides a contrasting electronic influence through its electron-donating properties. The nitrogen lone pair can participate in π-conjugation with the thiophene ring, increasing electron density through resonance effects. However, in the hydrochloride salt form, the amino group exists in its protonated state (-NH3+), which significantly alters its electronic properties. The protonated amino group becomes electron-withdrawing rather than electron-donating, creating a compound with two electron-withdrawing substituents.

Spectroscopic analysis reveals characteristic features that reflect the electronic configuration of this compound. Infrared spectroscopy typically shows N-H stretching vibrations in the 3200-3600 cm⁻¹ region for the protonated amino group, while C-H stretching modes appear around 3000-3100 cm⁻¹. The thiophene ring vibrations manifest as characteristic bands in the 1400-1600 cm⁻¹ region, with specific patterns that reflect the substitution pattern and electronic effects.

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms within the molecule. The ¹H NMR spectrum typically exhibits distinct resonances for the thiophene ring protons, with chemical shifts influenced by the electronic effects of both substituents. The amino protons appear as a characteristic pattern that reflects their interaction with the chloride counterion through hydrogen bonding.

| Electronic Property | Chlorine Effect | Amino Group Effect | Combined Effect |

|---|---|---|---|

| Electron Density at C-2 | Decreased | Increased | Moderately decreased |

| Electron Density at C-4 | Decreased | Increased | Slightly decreased |

| Ring Dipole Moment | Increased | Increased (opposite direction) | Net dipole toward chlorine |

| HOMO Energy | Lowered | Raised | Intermediate stabilization |

| LUMO Energy | Lowered | Raised | Significant lowering |

The frontier molecular orbital characteristics of this compound reflect the electronic perturbations introduced by the substituents. The highest occupied molecular orbital typically exhibits significant electron density on the sulfur atom and the amino group region, while the lowest unoccupied molecular orbital shows pronounced localization near the chlorine substitution site. This orbital distribution influences the compound's reactivity toward electrophilic and nucleophilic reagents.

Electronegativity differences within the molecule create multiple dipole moments that contribute to the overall molecular polarity. The C-Cl dipole (approximately 1.5 D) dominates the electronic distribution, while the protonated amino group contributes additional polarity through its interaction with the chloride anion. These electronic features significantly influence the compound's solubility properties, with enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt.

The electronic configuration also governs the compound's participation in intermolecular interactions beyond simple hydrogen bonding. Halogen bonding interactions involving the chlorine substituent can occur with electron-rich species, while π-π stacking interactions between thiophene rings contribute to crystal packing stability. The protonated amino group serves as a strong hydrogen bond donor, forming robust ionic interactions with the chloride counterion and potentially with other electron-rich sites in neighboring molecules.

Comparative Analysis with Thiophen-3-amine Derivatives

The structural comparison between this compound and related thiophen-3-amine derivatives reveals the profound impact of halogen substitution on molecular properties and behavior. This comparative analysis encompasses both the parent thiophen-3-amine hydrochloride and other substituted derivatives, providing essential insights into structure-property relationships within this important class of heterocyclic compounds.

The parent compound, thiophen-3-amine hydrochloride, possesses the molecular formula C4H5NS·HCl with a molecular weight of 135.64 g/mol. This represents a mass difference of 34.42 g/mol compared to the chlorinated analog, directly attributable to the chlorine substitution. The structural similarity is evident in the shared thiophene ring framework and amino group positioning, while the key difference lies in the presence of a hydrogen atom at position 5 in the parent compound versus chlorine in the derivative.

Crystallographic analysis reveals significant differences in molecular packing and intermolecular interactions between these compounds. The parent thiophen-3-amine hydrochloride exhibits different crystal symmetry and packing arrangements due to the absence of the bulky chlorine substituent. The predicted collision cross sections for various adduct ions demonstrate distinct differences, with the chlorinated derivative showing consistently higher values due to its increased molecular size and altered electronic distribution.

The electronic effects of chlorine substitution become apparent when comparing spectroscopic properties between the compounds. The introduction of chlorine at position 5 significantly alters the electronic density distribution throughout the thiophene ring system. While the parent compound exhibits relatively uniform electron density distribution, the chlorinated derivative shows pronounced polarization effects that influence chemical shift patterns in nuclear magnetic resonance spectroscopy and absorption frequencies in infrared spectroscopy.

Crystallographic studies of related amino-substituted thiophene derivatives provide additional comparative context. The methyl-3-aminothiophene-2-carboxylate system demonstrates how additional functional groups influence overall molecular architecture. These compounds crystallize in monoclinic space groups with multiple independent molecules in the asymmetric unit, illustrating the complex packing arrangements possible in substituted thiophene systems.

| Property | Thiophen-3-amine HCl | 5-Chlorothiophen-3-amine HCl | Difference |

|---|---|---|---|

| Molecular Weight | 135.64 g/mol | 170.06 g/mol | +34.42 g/mol |

| Predicted CCS [M+H]+ | 114.7 Ų | 121.7 Ų | +7.0 Ų |

| Predicted CCS [M+Na]+ | 123.9 Ų | 132.3 Ų | +8.4 Ų |

| Electronic Character | Electron-neutral | Electron-deficient | Significant difference |

The presence of chlorine fundamentally alters the reactivity profile of the thiophene ring system. While the parent thiophen-3-amine readily undergoes electrophilic aromatic substitution reactions at available positions, the chlorinated derivative exhibits different regioselectivity due to the electron-withdrawing effects of chlorine. This electronic deactivation makes the chlorinated compound less susceptible to electrophilic attack while potentially enhancing its reactivity toward nucleophilic reagents.

Comparative studies with other halogenated thiophene derivatives reveal systematic trends in molecular properties. The 5-bromothiophene analogs demonstrate even more pronounced electronic effects due to the larger size and greater polarizability of bromine compared to chlorine. These trends extend to physical properties such as melting points, boiling points, and solubility characteristics, with halogen substitution generally increasing intermolecular interactions and thermal stability.

The hydrogen bonding patterns differ significantly between the parent and chlorinated compounds. While both form extensive hydrogen bonding networks in their crystalline forms, the presence of chlorine introduces additional weak interactions such as halogen bonding and dipole-dipole interactions. These secondary interactions contribute to different crystal packing motifs and potentially altered mechanical properties of the crystalline materials.

Computational analysis of frontier molecular orbitals reveals systematic changes upon chlorine substitution. The highest occupied molecular orbital energy typically decreases in the chlorinated derivative due to the electron-withdrawing effect, while the lowest unoccupied molecular orbital energy shows corresponding stabilization. These orbital energy changes directly correlate with altered chemical reactivity and potential biological activity profiles.

The comparative analysis extends to synthetic accessibility and utility. While thiophen-3-amine serves as a versatile intermediate for various transformations, the chlorinated derivative offers additional synthetic opportunities through the reactive C-Cl bond. This chlorine substituent can undergo various coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations that are not available with the parent compound.

特性

IUPAC Name |

5-chlorothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANGNYJHBNJBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-06-1 | |

| Record name | 3-Thiophenamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chlorothiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Amination via Lithiation and Electrophilic Quenching

Procedure :

-

Step 1 : Lithiation of 5-chlorothiophene at the 3-position using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −78°C.

-

Step 2 : Quenching with a nitrogen electrophile (e.g., N-fluorobenzenesulfonimide or tosyl azide) to introduce the amine precursor.

-

Step 3 : Acidic hydrolysis or reduction to yield the free amine, followed by treatment with HCl to form the hydrochloride salt.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 65–75% | |

| Reaction Temperature | −78°C to 25°C | |

| Purity (Final Product) | ≥98% (HPLC) |

Advantages :

Reductive Amination of 5-Chloro-3-thiophenecarboxaldehyde

Procedure :

-

Step 1 : Synthesis of 5-chloro-3-thiophenecarboxaldehyde via formylation of 2-chlorothiophene using n-BuLi and dimethylformamide (DMF).

-

Step 2 : Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol.

-

Step 3 : Isolation of the amine as the hydrochloride salt using HCl gas in diethyl ether.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 70–80% | |

| Reaction Time | 12–24 hours | |

| Selectivity | >95% (no detectable byproducts) |

Advantages :

Catalytic Hydrogenation of 3-Nitro-5-chlorothiophene

Procedure :

-

Step 1 : Nitration of 5-chlorothiophene at the 3-position using mixed acid (HNO3/H2SO4) at 0–5°C.

-

Step 2 : Catalytic hydrogenation of the nitro group to amine using H2 (1–5 atm) and a Pd/C or Raney Ni catalyst in ethanol.

-

Step 3 : Salt formation with HCl in dioxane or aqueous solution.

Key Data :

Advantages :

Industrial-Scale Optimization

Solvent-Free Microwave-Assisted Synthesis

Procedure :

-

Step 1 : Mixing 3-bromo-5-chlorothiophene with aqueous ammonia (28%) and a copper(I) iodide catalyst.

-

Step 2 : Microwave irradiation (150°C, 30 min) to facilitate Ullmann-type coupling.

-

Step 3 : Filtration and salt formation with concentrated HCl.

Key Data :

Advantages :

Continuous Flow Hydrogenation

Procedure :

-

Step 1 : Continuous nitration of 5-chlorothiophene in a microreactor.

-

Step 2 : In-line hydrogenation using a packed-bed reactor with Pt/Al2O3 catalyst.

Key Data :

Advantages :

Critical Analysis of Methodologies

Cost-Benefit Comparison

| Method | Cost (USD/kg) | Yield (%) | Scalability |

|---|---|---|---|

| Lithiation-Amination | 320 | 70 | High |

| Reductive Amination | 280 | 75 | Moderate |

| Catalytic Hydrogenation | 250 | 90 | High |

| Microwave Synthesis | 300 | 88 | Moderate |

Insights :

化学反応の分析

Types of Reactions

5-Chlorothiophen-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation Reactions: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Reduction Reactions: Products include thiol derivatives.

科学的研究の応用

Medicinal Chemistry Applications

5-Chlorothiophen-3-amine hydrochloride has been studied for its potential as a pharmaceutical agent. Its derivatives have been linked to several biological activities, including:

- Anticoagulant Activity : The compound has been investigated for its role as an inhibitor of blood coagulation factor Xa. This suggests its potential use in prophylaxis and treatment of thromboembolic disorders such as myocardial infarction, angina pectoris, and stroke .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds derived from this compound have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies demonstrated IC50 values indicating effective inhibition compared to standard anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound in different contexts:

作用機序

The mechanism of action of 5-Chlorothiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

3-Aminothiophene: Lacks the chlorine atom at the 5-position.

5-Bromothiophen-3-amine: Contains a bromine atom instead of chlorine.

5-Fluorothiophen-3-amine: Contains a fluorine atom instead of chlorine.

Uniqueness

5-Chlorothiophen-3-amine hydrochloride is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its reactivity and interaction with other molecules. This unique structure allows for specific applications and reactions that may not be possible with other similar compounds .

生物活性

5-Chlorothiophen-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a chlorine atom at the 5-position and an amino group at the 3-position. Its molecular formula is . The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a valuable building block in synthetic organic chemistry.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. It can modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific kinases involved in cell signaling pathways.

- Protein Binding : It may bind to proteins such as albumin, influencing their distribution and function within biological systems.

- Gene Expression Modulation : By interacting with transcription factors, it can alter the expression of genes related to oxidative stress and inflammation.

Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities. Studies indicate that it disrupts cellular processes in microorganisms, leading to growth inhibition. This property positions it as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

Research has indicated that at higher concentrations, this compound exhibits cytotoxic effects on various cell lines. For instance, it has been associated with liver toxicity and oxidative stress in animal models, suggesting careful consideration of dosage for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Chlorothiophen-3-amine | Chlorine at 5-position; amino group at 3-position | Antibacterial, antifungal, cytotoxic |

| 3-Aminothiophene | Lacks chlorine at the 5-position | Limited biological activity |

| 5-Bromothiophen-3-amine | Bromine instead of chlorine | Similar activity but less potent |

| 5-Fluorothiophen-3-amine | Fluorine instead of chlorine | Varies; potential for different targets |

The unique chlorine substitution in this compound enhances its reactivity and interaction profile compared to other thiophene derivatives, which may lack similar biological potency.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating strong antibacterial properties.

- Cytotoxicity Assessment : In a laboratory setting, varying doses of the compound were administered to liver cell lines. Higher doses (above 100 µM) resulted in significant cell death and increased markers for oxidative stress, suggesting a dose-dependent cytotoxic effect.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chlorothiophen-3-amine hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer :

- Step 1 : Start with the thiophene backbone. Introduce the chlorine substituent at the 5-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions.

- Step 2 : Introduce the amine group at the 3-position using nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C or Fe/HCl).

- Step 3 : Hydrochloride salt formation is achieved by treating the free amine with concentrated HCl in anhydrous ethanol, followed by recrystallization .

- Purity Optimization : Use column chromatography (silica gel, eluent: DCM/MeOH) or preparative HPLC (C18 column, acetonitrile/water gradient) to remove byproducts. Monitor purity via TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm with NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) should show a singlet for the NH₂ group (~5.2 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the thiophene ring carbons (100–130 ppm) and the amine-bound carbon (~140 ppm) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 178.6 (calculated for C₄H₄ClNS⁺). High-resolution MS (HRMS) validates the molecular formula .

- FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 680 cm⁻¹ (C-Cl stretch) confirm functional groups .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for all procedures to avoid inhalation .

- Waste Disposal : Collect aqueous waste separately in halogenated waste containers. Neutralize residual HCl with NaHCO₃ before disposal .

- Emergency Measures : In case of skin contact, rinse with copious water for 15 minutes. For spills, absorb with inert material (e.g., vermiculite) and seal in hazardous waste bags .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and analyzed?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation from ethanol/water (1:1) at 4°C. Optimize conditions using Mercury CSD 2.0 to predict packing motifs .

- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Index reflections with SHELXT and refine with SHELXL .

- Analysis : Mercury’s void visualization tool identifies potential solvent-accessible regions. Compare hydrogen-bonding patterns (N-H⋯Cl) with similar structures in the Cambridge Structural Database (CSD) .

Q. How can HPLC methods be optimized to resolve this compound from common impurities?

- Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm), 40°C.

- Mobile Phase : Gradient from 10% to 50% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 20 minutes.

- Detection : UV at 254 nm. Retention time ~8.2 minutes.

- Validation : Spike samples with synthetic impurities (e.g., des-chloro byproduct) to confirm resolution. Use peak symmetry (As ≤ 1.2) and plate count (>5000) as quality metrics .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodological Answer :

- Scenario : Discrepancy in amine proton NMR shifts vs. hydrogen-bond lengths in crystal structure.

- Resolution :

Perform variable-temperature NMR (VT-NMR) to assess dynamic effects (e.g., amine tautomerism).

Compare DFT-calculated NMR chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data.

Re-examine crystallographic data for disorder modeling; refine occupancy parameters in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。